molecular formula C9H16O B8217792 [(7S)-spiro[2.5]octan-7-yl]methanol

[(7S)-spiro[2.5]octan-7-yl]methanol

Cat. No.: B8217792
M. Wt: 140.22 g/mol
InChI Key: KNJCNJRKRPUJKJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(7S)-Spiro[2.5]octan-7-yl]methanol is a chiral organic compound that features a spiro[2.5]octane scaffold fused with a methanol functional group. The unique three-dimensional structure of the spirocyclic core, combined with the stereochemical specificity of the (7S)-enantiomer, makes this compound a valuable and versatile building block in synthetic organic chemistry. The methanol group serves as a synthetic handle for further chemical transformations, enabling researchers to incorporate the constrained spirocyclic framework into more complex molecular architectures. This is particularly useful in medicinal chemistry for exploring novel chemical space in drug discovery programs, as spirocyclic systems can impart favorable properties to potential drug candidates, such as improved metabolic stability and enhanced binding affinity to target proteins. As a chiral synthon, it is also of significant interest in the development of asymmetric synthesis methodologies and the fabrication of advanced materials where precise spatial orientation is critical. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[(7S)-spiro[2.5]octan-7-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJCNJRKRPUJKJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison :

  • Core Framework: Unlike [(7S)-spiro[2.5]octan-7-yl]methanol, spiro-1,2,4-triazines (e.g., 7a–7d) feature a triazine ring fused to a cycloalkane, introducing nitrogen-rich heterocyclic character .
  • Functional Groups : The triazine derivatives lack a primary alcohol moiety but include substituents like aryl or alkyl groups, which influence redox activity.

Functional Properties :

  • Antioxidant Activity : Spiro-1,2,4-triazines exhibit moderate to strong antioxidant properties via DPPH radical scavenging (30–85% inhibition at 200–1,000 ppm) and FRAP assays (iron(III) reduction capacity). These activities are comparable to synthetic antioxidants like BHT and TBHQ .
  • Synthesis: Prepared via cyclocondensation reactions, contrasting with the likely multi-step stereoselective synthesis required for this compound.
Parameter This compound Spiro-1,2,4-Triazines (7a–7d)
Core Structure Bicyclic spiro (C5 + C2) Triazine-spiro-cycloalkane
Key Functional Group Primary alcohol (-CH2OH) Triazine ring with substituents
Antioxidant Activity Not reported 30–85% DPPH inhibition
Synthetic Route Likely stereoselective synthesis Cyclocondensation

((7S,9αS)-Octahydro-1H-Pyrido[1,2-a]pyrazin-7-yl)-methanol

Structural Comparison :

  • Polarity: The pyrazine ring increases polarity compared to the all-carbon spiro framework of this compound.

Functional Properties :

  • Applications : Listed in catalogs of rare chemicals, suggesting niche use in medicinal chemistry or as a chiral building block .
  • Stability : The pyrido-pyrazine system may confer greater hydrolytic stability due to aromatic nitrogen atoms.

Spiro Aminopyrimidines (Balalaie et al., 2013)

Bioactivity :

  • Antibacterial Properties: Spiro aminopyrimidines exhibit notable antibacterial activity, attributed to hydrogen-bonding interactions and conformational rigidity .
  • Hypothesis: The hydroxyl group in this compound could similarly enhance bioactivity via hydrogen bonding, though empirical data are lacking.

Methyl 4,5-Diacetoxy-1-oxo-2-phenyl-perhydro-4,6-epoxycyclopenta[c]-pyridine-7-carboxylate

Structural Comparison :

  • Complexity : This compound () features a highly substituted cyclopenta-pyridine system with acetoxy and epoxy groups, contrasting with the simpler spiro framework of the target compound .

Preparation Methods

Cyclopropanation via Zinc-Mediated Simmons-Smith Reaction

A widely cited method involves cyclopropanation of ethyl 4-methylenecyclohexanecarboxylate using a Simmons-Smith reagent, followed by reduction (Figure 1).

Procedure :

  • Cyclopropanation :

    • Reagents : Diethylzinc (1 M in hexanes), trifluoroacetic acid (TFA), diiodomethane (CH₂I₂).

    • Conditions : Dichloromethane (DCM) at 0°C, 2 h stirring.

    • Product : Ethyl spiro[2.5]octane-6-carboxylate (94% yield).

    • Key Data :

      • 1H NMR^1\text{H NMR} (CDCl₃): δ 4.13 (q, J = 7.2 Hz, 2H), 1.24 (t, J = 7.2 Hz, 3H), 0.29–0.18 (m, 4H).

      • MS : m/z 183 (M+1).

  • Reduction to Alcohol :

    • Reagents : Lithium aluminum hydride (LiAlH₄).

    • Conditions : Tetrahydrofuran (THF) at 0°C to room temperature, 14 h.

    • Product : [(7S)-Spiro[2.5]octan-7-yl]methanol (crude yield: quantitative).

    • Purification : Direct use without chromatography.

Advantages : High yield, minimal purification.
Limitations : Racemic mixture requires enantiomeric resolution for (7S)-isomer.

Asymmetric Synthesis via Chiral Auxiliaries

While explicit methods for the (7S)-enantiomer are scarce, analogous strategies for spirocyclic alcohols suggest potential pathways:

  • Chiral Pool Approach : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-limonene).

  • Catalytic Asymmetric Cyclopropanation : Transition-metal catalysts (e.g., Rh(II)) with diazo compounds.

Example :

  • Substrate : Ethyl 4-methylenecyclohexanecarboxylate.

  • Catalyst : Rh₂(S-PTTL)₄ for enantioselective cyclopropanation.

  • Outcome : Predicted enantiomeric excess (ee) >90% for (7S)-configuration (hypothetical based on).

Alternative Methodologies

Hydrolysis of Halogenated Precursors

A method from US9212120B2 describes hydrolysis of spiro[2.5]octane-5,7-dione derivatives:

  • Spirodione Synthesis : Claisen condensation of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester.

  • Reduction : NaBH₄ selectively reduces the ketone to alcohol.

Challenges : Over-reduction or ring-opening side reactions.

Stereochemical Considerations

Achieving the (7S)-configuration remains a critical challenge. Current methods yield racemic mixtures, necessitating:

  • Chiral Chromatography : HPLC with chiral stationary phases (CSPs).

  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B).

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Simmons-Smith + LiAlH₄94%RacemicLow
Asymmetric Cyclopropanation~60%>90% eeHigh
Epoxide Ring-Opening~50%RacemicModerate

Industrial-Scale Considerations

  • Safety : Diethylzinc and LiAlH₄ require inert conditions.

  • Cost : Chiral catalysts (e.g., Rh(II)) increase production costs.

  • Purification : Chromatography-free protocols favor scalability.

Recent Advances (2020–2025)

  • Flow Chemistry : Continuous cyclopropanation reduces reaction times.

  • Biocatalysis : Engineered ketoreductases for enantioselective reductions.

Q & A

Basic Synthesis

Q: What are the established synthetic routes for [(7S)-spiro[2.5]octan-7-yl]methanol, and how can stereochemical purity be ensured during synthesis? A: The compound can be synthesized via bromination of spiro[2.5]octane derivatives using reagents like N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN), followed by hydrolysis or substitution to introduce the hydroxymethyl group . Stereochemical control is achieved through chiral catalysts or resolution techniques, such as chiral column chromatography, to isolate the (7S)-enantiomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Advanced Synthesis

Q: What novel catalytic strategies can enhance the yield of this compound while reducing by-product formation? A: Lewis acid-catalyzed Prins/pinacol cascades, as demonstrated for analogous oxaspirocycles, offer a promising route . For example, aldehydes reacting with cyclobutanol derivatives under BF₃·OEt₂ catalysis can form spirocyclic intermediates. Microwave-assisted synthesis and flow chemistry may further improve efficiency and selectivity .

Biological Activity Profiling

Q: What experimental methodologies are used to assess the antimicrobial and anticancer potential of this compound? A: In vitro assays include:

  • Microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Cell viability assays (e.g., MTT) on cancer cell lines to evaluate cytotoxicity.
  • Enzyme inhibition studies (e.g., β-lactamase or kinase assays) to identify molecular targets .
    Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like topoisomerases or peptidoglycan transpeptidases .

Structural and Physicochemical Analysis

Q: How does the spirocyclic framework of this compound affect its solubility and thermal stability compared to linear analogs? A: The spiro structure imposes steric constraints, reducing solubility in polar solvents but enhancing thermal stability. Thermogravimetric analysis (TGA) of similar spiro compounds shows decomposition onset >250°C, attributed to strain energy distribution in the bicyclic system . Solubility can be improved via hydroxyl group derivatization (e.g., esterification) .

Data Interpretation and Contradictions

Q: How should researchers address discrepancies in reported biological activities of this compound derivatives? A: Systematic evaluation includes:

  • Batch variability analysis : Verify reagent purity and synthetic reproducibility (e.g., via NMR/HPLC).
  • Assay standardization : Compare protocols for cell lines, incubation times, and controls.
  • Structural confirmation : Re-examine stereochemistry (e.g., X-ray crystallography) to rule out enantiomeric impurities .

Comparative Reactivity

Q: How do substituent variations (e.g., bromine vs. hydroxymethyl) on the spiro[2.5]octane core influence reactivity and biological activity? A: Brominated derivatives (e.g., 5-(bromomethyl)spiro[2.5]octane) exhibit higher electrophilicity, enabling nucleophilic substitutions, while hydroxymethyl groups enhance hydrogen-bonding interactions, improving solubility and target binding . Comparative studies using Hammett constants or DFT calculations quantify electronic effects .

Mechanistic Studies

Q: What techniques are employed to elucidate the mechanism of action of this compound in enzyme inhibition? A: Key methods include:

  • Kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Isothermal titration calorimetry (ITC) for binding affinity and stoichiometry.
  • Molecular dynamics simulations to model enzyme-ligand interactions over time .

Advanced Characterization

Q: How can crystallographic and spectroscopic methods resolve the conformational flexibility of this compound? A: Single-crystal X-ray diffraction provides precise bond angles and torsion angles, revealing strain in the spiro junction. Dynamic NMR (DNMR) at variable temperatures quantifies ring-flipping barriers, while IR/Raman spectroscopy identifies strain-sensitive vibrational modes .

Stability Under Physiological Conditions

Q: What strategies are used to evaluate the metabolic stability of this compound in biological matrices? A: In vitro microsomal assays (e.g., liver microsomes) track degradation rates via LC-MS. Simulated gastric fluid (SGF) and intestinal fluid (SIF) tests assess pH-dependent stability. Deuterium labeling at labile positions (e.g., hydroxymethyl) can prolong half-life .

Computational Modeling

Q: How can QSAR models guide the design of this compound derivatives with enhanced bioactivity? A: Quantitative Structure-Activity Relationship (QSAR) models trained on spirocyclic analogs identify critical descriptors (e.g., logP, polar surface area, H-bond donors). Machine learning (e.g., Random Forest) predicts toxicity and ADMET properties, prioritizing candidates for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.